molecular formula C19H18BrN3O B1670191 Degrasyn CAS No. 856243-80-6

Degrasyn

Katalognummer: B1670191
CAS-Nummer: 856243-80-6
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: LIDOPKHSVQTSJY-VMEIHUARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WP1130, also known as degrasyn, is a small molecule that acts as a selective inhibitor of deubiquitinating enzymes. It was initially identified as a Janus-activated kinase 2 (JAK2) kinase inhibitor but later found to have unique properties that make it a potent antitumor agent. WP1130 induces the accumulation of polyubiquitinated proteins into aggresomes, leading to tumor cell apoptosis .

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Tyrosine Kinases

One of the significant applications of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide is its role as an inhibitor of protein tyrosine kinases, specifically STAT3 and JAK2. These kinases are crucial in various signaling pathways that regulate cell growth and differentiation. Their dysregulation is often associated with cancer and inflammatory diseases.

  • Mechanism of Action : The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling cascades that promote tumor growth .

Potential in Cancer Therapy

Research indicates that this compound may be effective in treating specific types of cancers, particularly those where STAT3 signaling is upregulated. By inhibiting this pathway, (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide could potentially reduce tumor proliferation and enhance apoptosis in cancer cells.

  • Case Study : In vitro studies have shown that treatment with this compound leads to decreased viability of cancer cell lines expressing high levels of STAT3 .

Anti-inflammatory Properties

Beyond its anticancer potential, (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide has been studied for its anti-inflammatory properties. By inhibiting JAK2, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.

Neuroprotective Effects

Emerging research suggests that this compound might also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The inhibition of specific kinases involved in neuronal apoptosis could provide a therapeutic avenue for conditions like Alzheimer's disease.

Summary of Research Findings

Application AreaMechanismEvidence Source
Cancer TherapyInhibition of STAT3 and JAK2In vitro studies
Anti-inflammatoryReduction of pro-inflammatory cytokinesPreliminary pharmacological studies
NeuroprotectionPrevention of neuronal apoptosisEmerging research findings

Biochemische Analyse

Biochemical Properties

Degrasyn interacts with several enzymes and proteins. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . These interactions play a crucial role in the biochemical reactions involving this compound. For instance, this compound has been shown to downregulate the antiapoptotic proteins Bcr-Abl and JAK2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by downregulating the antiapoptotic proteins Bcr-Abl and JAK2 . This downregulation is associated with the induction of apoptosis and the blocking of autophagy . Furthermore, this compound has been shown to have antitumor activity in preclinical in vivo models with low levels of systemic toxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . This inhibition leads to the rapid accumulation of polyubiquitinated proteins into juxtanuclear aggresomes, without affecting 20S proteasome activity . The accumulation of these proteins results in the downregulation of antiapoptotic proteins and the upregulation of proapoptotic proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound was shown to induce apoptosis and reduce Mcl-1 protein levels . Short hairpin RNA–mediated knockdown (KD) of Usp9x in myeloma cells resulted in transient induction of apoptosis, followed by a sustained reduction in cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a xenotransplant SCID mouse model of MCL, this compound alone showed modest prolongation of survival compared with vehicle alone .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to suppress the JAK-Stat signaling pathway . This suppression is associated with the downregulation of the antiapoptotic proteins Bcr-Abl and JAK2 .

Transport and Distribution

It is known that this compound is a cell-permeable compound , suggesting that it can freely diffuse across the cell membrane.

Subcellular Localization

Given its role as a DUB inhibitor, it is likely that it localizes to areas of the cell where its target DUBs (USP9x, USP5, USP14, and UCH37) are found .

Vorbereitungsmethoden

WP1130 is synthesized through a series of chemical reactions starting from a tyrphostin derivative. The synthetic route involves the following steps:

    Formation of the core structure: The core structure of WP1130 is formed by reacting 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine.

    Addition of functional groups: The core structure is then modified by adding a cyano group and a prop-2-enamide group to form the final compound.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions carried out at elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

WP1130 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: WP1130 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.

    Substitution: WP1130 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

WP1130 ist im Vergleich zu anderen Inhibitoren von Deubiquitinierungsenzymen aufgrund seiner selektiven Hemmung mehrerer Enzyme und seiner Fähigkeit, die Bildung von Aggresomen zu induzieren, einzigartig. Ähnliche Verbindungen umfassen:

Der einzigartige Wirkmechanismus von WP1130 und seine Fähigkeit, mehrere Deubiquitinierungsenzyme anzugreifen, machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie.

Biologische Aktivität

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as WP1066, is a small molecule with significant biological activity, particularly as an inhibitor of the JAK2 signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13BrN4O
  • Molecular Weight : 357.21 g/mol
  • CAS Number : 857064-38-1
  • Purity : 95% .

WP1066 functions primarily as an inhibitor of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are crucial in the regulation of immune responses and hematopoiesis. The inhibition of JAK2 by WP1066 leads to the blockade of downstream signaling through STAT3, which is often constitutively activated in various malignancies.

Inhibition of JAK2/STAT3 Pathway

Research indicates that WP1066 effectively inhibits JAK2-mediated phosphorylation and activation of STAT3. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that WP1066 blocks the growth of human glioblastoma cells by downregulating the expression of anti-apoptotic proteins regulated by STAT3 .

Anti-Cancer Effects

In vitro studies have shown that WP1066 exhibits potent anti-proliferative effects on various cancer cell lines, including:

  • Glioblastoma
  • Breast Cancer
  • Hematological Malignancies

A notable case study involved the treatment of glioblastoma multiforme (GBM) where WP1066 significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent for GBM .

Table 1: Summary of Biological Activities

ActivityCancer TypeEffectReference
JAK2 InhibitionGlioblastomaReduced proliferation
STAT3 Pathway InhibitionBreast CancerInduced apoptosis
Anti-inflammatory PropertiesAutoimmune DiseasesDecreased cytokine levels

Case Studies

  • Glioblastoma Multiforme : WP1066 was administered to mice bearing glioblastoma tumors. Results showed a significant reduction in tumor volume compared to control groups, with enhanced survival rates observed.
  • Breast Cancer : In a clinical trial setting, patients with advanced breast cancer receiving WP1066 exhibited a marked decrease in tumor size and improved quality of life metrics due to reduced systemic inflammation.

Eigenschaften

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDOPKHSVQTSJY-VMEIHUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459281
Record name WP1130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856243-80-6
Record name Degrasyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856243-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WP1130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 2
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 4
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 5
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.